Integrin Binding Peptide Trifluoroacetate

Description

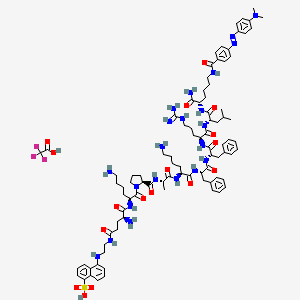

Structure

2D Structure

Properties

IUPAC Name |

5-[2-[[(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H124N22O15S.C2HF3O2/c1-55(2)52-71(83(118)100-67(77(92)112)28-14-17-47-97-79(114)59-35-37-60(38-36-59)107-108-61-39-41-62(42-40-61)109(4)5)104-82(117)69(32-20-48-98-88(93)94)102-84(119)72(53-57-22-8-6-9-23-57)106-85(120)73(54-58-24-10-7-11-25-58)105-81(116)68(29-12-15-45-89)101-78(113)56(3)99-86(121)74-33-21-51-110(74)87(122)70(30-13-16-46-90)103-80(115)65(91)43-44-76(111)96-50-49-95-66-31-18-27-64-63(66)26-19-34-75(64)126(123,124)125;3-2(4,5)1(6)7/h6-11,18-19,22-27,31,34-42,55-56,65,67-74,95H,12-17,20-21,28-30,32-33,43-54,89-91H2,1-5H3,(H2,92,112)(H,96,111)(H,97,114)(H,99,121)(H,100,118)(H,101,113)(H,102,119)(H,103,115)(H,104,117)(H,105,116)(H,106,120)(H4,93,94,98)(H,123,124,125);(H,6,7)/t56-,65-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIXVDCEKPVZDF-XCNQALFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H125F3N22O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1876.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Integrin Binding Peptide Trifluoroacetate

The precise chemical and physical properties of an "Integrin Binding Peptide Trifluoroacetate" can vary depending on the specific amino acid sequence of the peptide. However, we can use a common and well-studied example, the cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Cys) trifluoroacetate (B77799), to illustrate these properties.

| Property | Value |

| Formal Name | cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-L-cysteinyl), trifluoroacetate salt |

| Synonyms | c(RGDfC) |

| Molecular Formula | C24H34N8O7S • XCF3COOH |

| Formula Weight | 578.6 g/mol (for the peptide) |

| Appearance | Solid |

| Purity | Typically ≥90% or ≥95% as determined by HPLC |

| Solubility | Soluble in water and ethanol |

Data sourced from commercial supplier information. biomol.comcaymanchem.com

Molecular and Cellular Mechanisms of Integrin Binding

Dynamics of Peptide-Integrin Recognition and Complex Formation

The binding of a peptide to an integrin is not a simple lock-and-key event but a dynamic process involving conformational changes in both the peptide and the receptor. This process, known as "inside-out" and "outside-in" signaling, regulates the integrin's affinity for its ligands. nih.gov

Integrins exist in multiple conformational states, primarily a bent, low-affinity state and an extended, high-affinity state. researchgate.net The binding of a peptide ligand is intimately linked to these conformational shifts.

Molecular dynamics simulations and structural analyses have provided insight into this process. For example, upon binding to the αvβ3 integrin, the linear peptide RWrNM was observed to adopt a cyclic-like structure. nih.govresearchgate.net This induced fit, where the peptide changes its shape to better fit the receptor's binding site, is thought to contribute to its high affinity and stability, which was found to be even greater than that of the pre-cyclized peptide c(RGDyK). nih.govresearchgate.net

The interaction involves specific molecular forces. The positively charged arginine in an RGD peptide forms electrostatic interactions with negatively charged residues in the integrin's β-subunit, while the aspartic acid residue coordinates with metal ions in the binding site of the α-subunit. researchgate.net The conformation of the peptide, including the torsion angles of its backbone, is critical for presenting these key residues in the correct orientation for optimal binding. researchgate.net The presence of a disulfide bond in some peptides, such as QS-13, has been shown to be crucial for maintaining the specific conformation required for high-affinity binding to αvβ3. nih.gov This highlights that the peptide's structure upon receptor interaction is a key determinant of its biological activity.

Role of Metal Ion-Dependent Adhesion Site (MIDAS) in Peptide Binding

The binding of peptides to integrins is critically dependent on a specialized site within the integrin β-subunit I-like domain (βI domain) or the α-subunit I domain (αI), known as the Metal Ion-Dependent Adhesion Site (MIDAS). nih.govnih.gov This site features a conserved motif of amino acids that coordinates a divalent cation, typically magnesium (Mg²⁺) under physiological conditions. molbiolcell.org The MIDAS cation is essential for ligand binding, acting as a bridge to directly coordinate an acidic residue, most notably the aspartate (Asp) in the common Arg-Gly-Asp (RGD) peptide sequence, from the incoming ligand. molbiolcell.orgnih.govplos.org This interaction between the metal ion and the ligand's acidic sidechain is a fundamental requirement for the formation of a stable integrin-ligand complex. researchgate.net

The functionality of the MIDAS is tightly linked to the conformational state of the integrin. researchgate.net Divalent cations can modulate integrin activity; for instance, manganese (Mn²⁺) can replace Mg²⁺ at the MIDAS and lock the integrin in a high-affinity, open conformation, which enhances ligand binding. molbiolcell.orgplos.org Conversely, calcium (Ca²⁺) often plays a regulatory role by binding to adjacent sites, such as the Adjacent to MIDAS (ADMIDAS) site, which stabilizes the integrin in a low-affinity, closed conformation. plos.orgnih.govpnas.org The transition from a closed to an open, ligand-receptive conformation involves structural rearrangements in the βI domain that correctly position the MIDAS for optimal interaction with the peptide ligand. nih.govnih.gov Steered molecular dynamics simulations have revealed that the bond between the ligand's aspartate residue and the MIDAS ion is a critical force-bearing interaction, and its stability is enhanced by a tightly coordinated water molecule that shields it from disruptive free water molecules. nih.govuiuc.edu

Multivalency and Avidity Effects in Integrin Binding

Research has demonstrated that increasing the number of RGD motifs within a single molecular construct, from monomeric to dimeric, trimeric, and pentameric forms, leads to a corresponding increase in integrin binding. nih.gov This valency-dependent enhancement is not limitless; studies have shown a threshold effect, where trimeric and pentameric constructs exhibit significantly higher integrin binding compared to monomeric or dimeric versions, with no further significant increase between the trimer and pentamer. nih.gov This suggests an optimal ligand valency and spacing is required to promote the receptor clustering necessary for robust cell adhesion and downstream signaling. google.comnih.gov The clustering of integrins on the cell membrane, induced by multivalent ligands, is a key mechanism for assembling focal adhesions, which act as signaling hubs. nih.gov This strategy has been effectively used in designing nanoparticles and other scaffolds functionalized with multiple peptide ligands to achieve high-avidity targeting of cells expressing specific integrins. nih.govacs.org

| Ligand Construct | Valency (Number of RGD Motifs) | Relative Integrin Binding Efficiency | Key Finding |

|---|---|---|---|

| Monomer | 1 | Baseline | Serves as the reference for comparison. nih.gov |

| Dimer | 2 | Slight Increase | No significant difference in binding compared to the monomer in some studies. nih.gov |

| Trimer | 3 | ~2-fold Increase | Significantly enhanced integrin binding compared to monomer and dimer. researchgate.netnih.gov |

| Pentamer | 5 | ~2-fold Increase | Showed similar high-level binding as the trimer, suggesting a threshold effect. nih.gov |

| Hexadecamer (16-mer) | 16 | Reduced Effect | Showed a surprising lack of a strong multivalent effect, possibly due to steric hindrance between the closely packed RGD units. psu.edu |

Intracellular Signaling Cascades Initiated by Integrin Binding Peptide Trifluoroacetate (B77799)

Activation of Focal Adhesion Kinase (FAK) and Src Family Kinases

The binding of integrin-targeting peptides to their receptors on the cell surface initiates a cascade of intracellular signals, with the activation of Focal Adhesion Kinase (FAK) being a central event. nih.govmolbiolcell.org Upon peptide-induced integrin clustering, FAK is recruited to these newly formed focal adhesion sites. nih.govmolbiolcell.org This recruitment and aggregation of FAK molecules leads to its autophosphorylation at tyrosine residue 397 (Y397). nih.govmolbiolcell.org

The phosphorylation of FAK at Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). nih.govnih.gov The subsequent binding of Src to FAK results in the formation of a dual-kinase complex. nih.gov In this complex, Src phosphorylates FAK at other tyrosine residues, which further enhances FAK's catalytic activity and creates additional docking sites for other signaling proteins. nih.govnih.gov Simultaneously, FAK can phosphorylate Src, leading to the full activation of both kinases. nih.gov This activated FAK-Src complex is a critical signaling nexus that phosphorylates various downstream adaptor proteins, such as paxillin (B1203293) and p130Cas, thereby propagating signals that influence cell motility, proliferation, and survival. nih.govnih.govnih.govsemanticscholar.org

Modulation of Ras-Extracellular Signal-Regulated Kinase (ERK) Pathways

The signaling cascade initiated by integrin-peptide binding extends to the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, a key regulator of gene expression and cell proliferation. nih.govupenn.edu The activated FAK-Src complex plays a pivotal role in linking integrin engagement to this pathway. nih.gov One established mechanism involves the phosphorylation of FAK, which creates a binding site for the adaptor protein Grb2. nih.govembopress.org Grb2, in complex with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), is then recruited to the focal adhesion. upenn.eduembopress.org SOS subsequently activates the small GTPase Ras, which in turn initiates the sequential phosphorylation and activation of Raf, MEK, and finally, the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). upenn.eduembopress.org

Upon activation, phosphorylated ERK translocates to the nucleus, where it phosphorylates transcription factors that control the expression of genes essential for cell cycle progression. upenn.edu The activation of ERK by integrin engagement is often sustained and associated with cell spreading, in contrast to the transient activation typically induced by soluble growth factors alone. molbiolcell.org This sustained signal is crucial for processes like anchorage-dependent cell growth. biologists.com It is noteworthy that integrins can also activate the ERK pathway through FAK-independent mechanisms, suggesting multiple parallel pathways can converge on this critical signaling cascade. upenn.eduembopress.org

Influence on Phosphoinositide 3-Kinase (PI3K)-Akt Signaling

Integrin binding peptide engagement also potently activates the Phosphoinositide 3-Kinase (PI3K)-Akt signaling pathway, which is fundamental for promoting cell survival and proliferation. nih.govyoutube.com A primary mechanism for this activation involves the FAK-Src complex. The autophosphorylated Y397 site on FAK, in addition to binding Src, can also serve as a docking site for the p85 regulatory subunit of PI3K. nih.gov This interaction brings PI3K to the plasma membrane and activates its catalytic subunit, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and Akt (also known as Protein Kinase B). researchgate.net

Once activated via phosphorylation, Akt modulates the function of numerous downstream targets to suppress apoptosis and promote cell cycle progression. nih.gov For example, activated Akt can phosphorylate and inactivate pro-apoptotic proteins and increase the expression of anti-apoptotic proteins like Bcl-2. nih.gov Interestingly, studies have shown that integrin-mediated activation of Akt can occur even in the absence of FAK or Src family kinases, indicating the existence of a parallel, FAK-independent pathway that links integrin ligation directly to PI3K activation. nih.gov This pathway is triggered by the membrane-proximal region of the integrin β1 subunit. nih.gov

Integrin Crosstalk with Other Cell Surface Receptors

Integrin signaling does not occur in isolation but is intricately linked with the signaling pathways of other cell surface receptors, most notably growth factor receptors (GFRs). ahajournals.orgnih.gov This "crosstalk" is a vital mechanism for coordinating cellular responses to complex environmental cues. ahajournals.orgovid.com The synergy between integrin and GFR signaling is essential for robust cell proliferation, migration, and invasion. ahajournals.orgnih.gov

Crosstalk can occur through several mechanisms. In some cases, integrins and GFRs can form direct physical complexes. For example, integrin αvβ5 has been shown to associate with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an interaction regulated by Src kinase activity. nih.govahajournals.org This association is critical for growth factor-induced signaling. ahajournals.org Alternatively, the two receptor systems can converge on common downstream signaling molecules. Both integrin-peptide binding and growth factor binding can activate FAK, Src, and the Ras-ERK and PI3K-Akt pathways. ahajournals.orgresearchgate.net The combined activation from both receptor types can lead to a sustained and amplified signal that is required for complex biological processes like angiogenesis. ahajournals.orgnih.gov Furthermore, the activation of one integrin can influence the activity of another integrin on the same cell, a phenomenon known as integrin-integrin crosstalk, which adds another layer of regulatory complexity. nih.govmdpi.com

Cellular Responses Mediated by Integrin Binding Peptide Trifluoroacetate

Integrin binding peptides, such as those formulated as a trifluoroacetate salt, are synthetic molecules designed to mimic the function of extracellular matrix (ECM) proteins. By binding to integrin receptors on the cell surface, these peptides can trigger a cascade of intracellular signals that influence fundamental cellular behaviors. These peptides are crucial tools in biomedical research for understanding and manipulating cell function. Integrins themselves are transmembrane heterodimeric receptors, composed of α and β subunits, that mediate cell adhesion to the ECM and are involved in signal transduction that governs cell adhesion, migration, proliferation, and differentiation. nih.govmdpi.comacs.org

Regulation of Cell Adhesion and Spreading

Integrin binding peptides play a pivotal role in mediating cell adhesion and spreading, processes fundamental to tissue organization and cell function. rsc.org These peptides, often containing the Arginine-Glycine-Aspartic acid (RGD) motif, serve as ligands for integrin receptors, which are transmembrane proteins that link the extracellular matrix (ECM) to the intracellular cytoskeleton. acs.orgresearchgate.net The binding of these peptides to integrins initiates the recruitment of various cytoplasmic proteins, such as talin, vinculin, and paxillin, to form focal adhesions. nih.govwikipedia.org These adhesion complexes connect to the actin cytoskeleton, providing a mechanical anchor for the cell and enabling it to spread out on a substrate. nih.govwikipedia.org

The interaction between the peptide and the integrin receptor is highly specific and can activate signaling pathways that control cell shape and adhesion strength. rsc.org For instance, surfaces functionalized with integrin-binding peptides have been shown to significantly improve the adhesion of various cell types, including endothelial cells and osteoblasts. mdpi.com The chemistry and length of the spacer molecule that links the binding peptide to a surface can also significantly influence cell adhesion kinetics and the formation of focal adhesions. nih.gov Studies have demonstrated that altering these parameters can lead to improved cell spreading rates. nih.gov The ability of these peptides to promote cell attachment is concentration-dependent; a sufficient coating concentration on a surface is necessary to provide enough integrin binding to establish stable adhesion. nih.gov This regulation of cell adhesion is critical for applications in tissue engineering and the development of biocompatible implant materials. mdpi.com

| Key Process | Mediator | Outcome | Relevant Integrins |

|---|---|---|---|

| Initial Cell Attachment | Integrin Binding Peptide (e.g., RGD motif) | Binding to integrin receptors on the cell surface. | αvβ3, α5β1, αvβ5 acs.orgnih.gov |

| Focal Adhesion Formation | Clustering of integrins and recruitment of cytoplasmic proteins (talin, vinculin). nih.govwikipedia.org | Creation of strong mechanical links between the ECM and cytoskeleton. | Various |

| Cell Spreading | Reorganization of the actin cytoskeleton. nih.gov | Increase in cell surface area and flattening of the cell body. | Various |

Impact on Cell Migration and Motility

Cell migration is a complex process that relies on the dynamic regulation of cell adhesion. nih.gov Integrin binding peptides influence cell migration and motility by modulating the cycle of adhesion and de-adhesion required for cell movement. nih.gov The process involves the continuous formation of new adhesions at the leading edge of the cell and the release of adhesions at the trailing edge. researchgate.net Integrin endocytosis and recycling are pivotal to this turnover, allowing for the detachment of integrins from the ECM, which is a necessary step for migration. nih.govnih.gov

The effect of soluble integrin-binding peptides on cell motility can be biphasic. nih.gov For instance, studies with the integrin-binding competitor echistatin (B137904) showed that its effect on endothelial cell migration depends on the density of the ECM protein fibronectin. nih.gov The peptide could inhibit migration on low fibronectin densities while enhancing it on high densities, demonstrating that the peptide's influence is context-dependent. nih.gov This is because cell motility is optimally achieved at an intermediate level of cell adhesiveness; too strong or too weak an adhesion will impede effective movement. By competing with ECM proteins for integrin binding, these peptides can adjust the cell's adhesiveness to a level that either promotes or inhibits migration. nih.gov The ability of certain integrin-binding peptides to modulate cell migration has significant implications for processes like wound healing, immune response, and cancer metastasis. nih.govresearchgate.net

| Factor | Mechanism of Action | Effect on Migration | Source Finding |

|---|---|---|---|

| Soluble Integrin Binding Peptide | Competes with ECM proteins for integrin binding, altering cell adhesiveness. | Can be inhibitory or enhancing, depending on ECM density and peptide concentration. | A study on rat microvessel endothelial cells showed a biphasic dependence of cell motility on fibronectin density, which was shifted by the presence of the soluble competitor echistatin. nih.gov |

| Integrin Endocytosis | Internalization and recycling of integrin receptors allows for detachment from the ECM at the cell's trailing edge. | Essential for sustained cell migration. Peptides can influence this turnover. | Tight regulation of integrin turnover from the cell surface is pivotal for cell migration. nih.gov |

Modulation of Cell Proliferation and Differentiation

The interaction between integrin binding peptides and cell surface integrins can activate intracellular signaling pathways that regulate cell proliferation and differentiation. nih.govmdpi.comresearchgate.net When these peptides bind to integrins, they can trigger signaling cascades, such as the ERK1/2 pathway, which are known to control cell growth and development. nih.govmdpi.com This makes integrin binding peptides valuable tools for directing cell fate in various biological applications. rsc.org

For example, surfaces functionalized with specific integrin-binding peptides have been shown to enhance the proliferation and differentiation of osteoblasts, which is crucial for bone tissue engineering. mdpi.com Similarly, studies using an integrin-binding array system identified specific peptides that greatly promoted the proliferation of brain microvascular endothelial cells in culture. nih.gov The binding of cells to ECM-derived peptides via integrins activates signaling that can determine morphological changes and guide the differentiation of stem cells into specific lineages. rsc.org By mimicking the natural cellular environment, materials coated with these peptides can support the optimal growth and development of various cell types, including those that are typically difficult to culture. nih.gov

| Cellular Process | Effect of Integrin Binding Peptide | Example Application / Finding | Key Signaling Pathway |

|---|---|---|---|

| Proliferation | Promotes cell division and growth. | Peptides binding to α5β1, αvβ5, and αvβ8 integrins were found to greatly promote the proliferation of brain microvascular endothelial cells. nih.gov | ERK1/2 Cascade mdpi.com |

| Differentiation | Directs stem cells or progenitor cells towards a specific lineage. | Peptide-functionalized surfaces can promote the differentiation of osteoblast-like cells, indicating potential for bone implants. mdpi.com | Integrin-mediated signaling pathways rsc.org |

Mechanisms of Peptide Internalization via Integrin-Mediated Endocytosis

Integrin binding peptides can be internalized by cells through a process known as receptor-mediated endocytosis. nih.gov This process is initiated when the peptide binds to an integrin receptor on the cell surface, triggering the cell to engulf the peptide-receptor complex. nih.gov This internalization is not merely a mechanism for peptide uptake but is also intrinsically linked to the regulation of cell migration and signaling. nih.govresearchgate.net

There are several distinct pathways for integrin internalization, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and pathways that are independent of both clathrin and caveolin. nih.govresearchgate.netnih.gov The specific route taken can depend on the integrin heterodimer, cell type, and the nature of the ligand. researchgate.net For example, studies have shown that a tetrameric RGD peptide actively promotes the internalization of αvβ3 integrins, primarily through clathrin-mediated endocytosis. nih.gov In the presence of this peptide, the natural endocytosis rate of the integrin nearly doubled. nih.gov This enhanced internalization can be a crucial step for the intracellular delivery of therapeutic agents conjugated to the peptide. nih.gov Understanding these internalization mechanisms is vital for the design of targeted drug delivery systems that exploit integrin binding for cell-specific entry. researchgate.net

| Endocytosis Pathway | Description | Associated Molecules | Relevance to Peptides |

|---|---|---|---|

| Clathrin-Mediated Endocytosis (CME) | A major route for integrin internalization where the cell membrane invaginates to form a clathrin-coated pit, which then pinches off to become a vesicle. nih.govnih.gov | Clathrin, Adaptor Protein 2 (AP2) nih.gov | Binding of multivalent RGD peptides can significantly increase integrin internalization via this pathway. nih.gov |

| Caveolae-Mediated Endocytosis | Internalization occurs via small, flask-shaped invaginations of the plasma membrane called caveolae. nih.govresearchgate.net | Caveolin | An alternative pathway for the uptake of integrin-peptide complexes. nih.gov |

| Clathrin- and Caveolin-Independent Endocytosis | Other less characterized pathways that do not rely on clathrin or caveolin. researchgate.net | Various, e.g., GTPases mst.edu | Provides additional routes for peptide internalization, contributing to the complexity of cellular uptake. |

Structure Activity Relationships and Peptide Engineering

Impact of Amino Acid Substitutions and Sequence Modifications

The primary amino acid sequence of an integrin binding peptide is the fundamental determinant of its interaction with its target receptor. Subtle changes, from single amino acid substitutions to alterations in the flanking regions of the core binding motif, can have profound effects on both binding strength and specificity.

The tripeptide sequence Arg-Gly-Asp (RGD) is the minimal recognition motif for a subset of integrins, including αvβ3, αvβ5, and α5β1. nih.govnih.gov However, the RGD sequence alone often exhibits low binding affinity. nih.govacs.org The identity of the amino acids flanking this core motif is critical for modulating both the affinity and selectivity for different integrin heterodimers. nih.govqyaobio.com

Research has demonstrated that extending the RGD sequence can significantly enhance binding. For instance, the linear heptapeptide (B1575542) GRGDSP shows a markedly improved binding capacity to the αvβ3 integrin compared to the simple RGD tripeptide. qyaobio.com The residues immediately following the RGD motif are particularly influential for selectivity. For the αvβ5 integrin, which binds weakly to the RGD sequence alone, the presence of specific C-terminal residues is crucial. nih.govacs.org Studies identified that peptides with the sequence RGDX₁X₂, such as RGDVF (Arginyl-Glycyl-Aspartyl-Valyl-Phenylalanine) and RGDNY (Arginyl-Glycyl-Aspartyl-Asparaginyl-Tyrosine), are required for efficient αvβ5-mediated cell adhesion. acs.orgnih.gov

Further optimization efforts have led to the identification of even more potent sequences. nih.gov Systematic substitution studies revealed key structural requirements for the residues at the X₁ and X₂ positions for αvβ5 binding:

Position X₁ : Amino acids with smaller side chains, especially Valine (V), Serine (S), and Threonine (T), are optimal. nih.gov This suggests that the presence of a methyl or hydroxyl group on the β-carbon is important for the interaction with the integrin β5 subunit. nih.govacs.org

Position X₂ : Aromatic amino acids are favored at this position, indicating that π-stacking interactions may play a role in binding. acs.org

Position X₃ : Adding a third hydrophobic residue at the C-terminus (X₃) can further increase activity. acs.org

These detailed investigations led to the identification of CPPP-RGDTF (CPPP-Arginyl-Glycyl-Aspartyl-Threonyl-Phenylalanine) and CPPP-RGDTFI (CPPP-Arginyl-Glycyl-Aspartyl-Threonyl-Phenylalanyl-Isoleucine) as highly active peptides for αvβ5 integrin. acs.orgnih.gov

| Peptide Sequence (Post-RGD) | Relative αvβ5 Adhesion Activity | Key Finding |

|---|---|---|

| -VF | High | Initial identified sequence for αvβ5 binding. acs.org |

| -NY | High | Alternative identified sequence for αvβ5 binding. acs.org |

| -TF | Very High | Optimization of X₁ (Threonine) and X₂ (Phenylalanine) enhances activity. nih.gov |

| -TFI | Very High | Addition of a hydrophobic X₃ residue (Isoleucine) maintains high activity. nih.gov |

| -LF, -EF, -PF, -FF, -YF, -WF | Low | Demonstrates the need for a small side chain at the X₁ position. nih.gov |

The three-dimensional arrangement of atoms, or stereochemistry, within a peptide is paramount for its biological function. The orientation of the side chains of the Arginine and Aspartic acid residues in the RGD motif is a critical factor governing integrin binding specificity. nih.gov The introduction of non-natural D-amino acids in place of their natural L-isomers is a powerful strategy to alter peptide conformation and stability.

This stereochemical modification can lead to dramatic shifts in integrin selectivity. For example, one study found that replacing L-Serine with D-Serine in a peptide sequence drastically reduced its interaction with the vitronectin receptor (an αvβ3 ligand) while having minimal impact on its binding to the fibronectin receptor (an α5β1 ligand). acs.org This highlights the ability of a single stereochemical change to fine-tune receptor preference. Similarly, SAR studies on the cyclic peptide cGRGDdvc (LXW7) determined that the presence of a D-Aspartic acid residue was essential for its binding activity to αvβ3 integrin. nih.gov

| Peptide Modification | Impact on Integrin Interaction | Reference |

|---|---|---|

| Substitution of L-Serine with D-Serine | Drastically reduced influence on vitronectin interaction; little difference for fibronectin interaction. | acs.org |

| Substitution of Serine with L-Asparagine | Increased preference for fibronectin receptor; decreased for vitronectin receptor. | acs.org |

| Substitution of Serine with L-Threonine | Increased preference for the vitronectin receptor. | acs.org |

Influence of Peptide Conformation and Rigidity

A common strategy to constrain a peptide's conformation is cyclization. Compared to their linear counterparts, cyclic RGD peptides generally demonstrate superior properties:

Higher Affinity and Stability : Linear peptides are highly flexible and susceptible to degradation by proteases in biological environments. qyaobio.comnih.gov Cyclization creates a more rigid structure that is often more stable and can fit more precisely into the integrin's binding pocket, leading to higher binding affinity. nih.govnih.gov This rigidity reduces the entropic cost of binding, contributing to a more favorable interaction. nih.gov

Enhanced Selectivity : The constrained conformation of a cyclic peptide can be tailored to fit a specific integrin subtype. For instance, linear peptides like GRGDSP are selective for α5β1 integrin, whereas the cyclic peptide Cilengitide (cyclo(RGDf(NMe)V)) preferentially binds to αvβ3 and αvβ5 integrins. acs.orgnih.gov

Favorable Binding Energetics : Molecular dynamics simulations have revealed that cyclic RGD peptides form more stable configurations when bound to integrin αvβ3. nih.govnih.gov The interaction energy, particularly involving the essential magnesium ion (Mg²⁺) at the integrin's Metal Ion-Dependent Adhesion Site (MIDAS), is significantly stronger with cyclic peptides compared to linear ones. nih.govresearchgate.net

| Property | Linear RGD Peptides | Cyclic RGD Peptides |

|---|---|---|

| Conformation | Highly flexible, multiple conformations. researchgate.net | Conformationally constrained, rigid structure. nih.gov |

| Binding Affinity | Generally lower. nih.gov | Generally higher due to pre-organization for binding. nih.gov |

| Stability | Susceptible to proteolytic degradation. nih.gov | More stable and resistant to proteases. nih.gov |

| Selectivity | Can be selective (e.g., GRGDSP for α5β1). nih.gov | Can be engineered for high selectivity (e.g., Cilengitide for αvβ3/αvβ5). nih.gov |

| Binding Dynamics | More easily dissociates from the binding site. nih.gov | Forms a more stable complex with the integrin. nih.govresearchgate.net |

To achieve even greater stability and defined conformations, the RGD motif can be incorporated into larger, structurally robust molecular scaffolds.

Knottins : Knottins, also known as inhibitor cystine knots (ICKs), are small proteins (30-50 amino acids) defined by a unique interwoven structure of three disulfide bonds. nih.govoup.com This "cystine-knot" framework confers exceptional thermal and proteolytic stability. nih.govresearchgate.net The loops connecting the cysteine residues are highly tolerant to sequence modifications, making them ideal scaffolds for presenting functional motifs like RGD. nih.govgoogle.com Engineered knottins have been developed that bind to integrins with low nanomolar affinity and high specificity. nih.govsnmjournals.org For example, the engineered knottin EETI-2.5F was evolved to target αvβ3, αvβ5, and α5β1 integrins. nih.gov This approach has been used to create knottin-drug conjugates for targeted delivery. nih.govnih.gov

β-Amino Acid Incorporation : Another strategy to control peptide conformation and improve stability is the incorporation of β-amino acids to create α/β-hybrid peptides. nih.gov Unlike natural α-amino acids, β-amino acids have an additional carbon atom between the carboxyl and amino groups. Their inclusion can induce stable, predictable secondary structures and increase resistance to enzymatic degradation. acs.org This peptidomimetic approach allows for the design of novel structures with modulated conformational dynamics, leading to optimized integrin binding. nih.govacs.org For instance, the α/β-hybrid peptide DS70 was designed as a potent and selective ligand for the α4β1 integrin. nih.gov

Strategies for Enhancing Integrin Binding Affinity and Selectivity

The development of integrin binding peptides with superior performance relies on a combination of rational design and screening strategies. The overarching goal is to create ligands that bind tightly and specifically to a single integrin target, minimizing off-target effects. Key strategies include:

Sequence Optimization : As discussed, systematically modifying the amino acids that flank the core RGD motif is a primary method for tuning both affinity and selectivity for specific integrins like αvβ5 and αvβ3. acs.orgnih.gov

Conformational Constraint : Cyclization is a proven method to rigidify the peptide backbone, which enhances stability and pre-organizes the key RGD residues into an optimal binding conformation, thereby increasing affinity. nih.govnih.gov By manipulating the ring size and composition of cyclic RGD peptides, researchers have achieved over a 10,000-fold increase in affinity for the αIIbβ3 integrin. nih.gov

Scaffolding : Grafting the RGD sequence onto exceptionally stable and rigid protein scaffolds, such as knottins, can produce ligands with antibody-like affinities and high specificity. nih.govgoogle.com

Peptidomimetics and Stereochemical Control : The strategic use of D-amino acids, β-amino acids, and other non-natural building blocks allows for the creation of peptidomimetics with improved conformational stability, proteolytic resistance, and fine-tuned selectivity profiles. acs.orgnih.gov

Through the careful application of these engineering principles, researchers continue to develop increasingly potent and selective integrin-binding peptides for a wide array of scientific applications.

Modulating Peptide Stability and Research Utility

The utility of integrin-binding peptides in research settings, particularly in cell culture, is often limited by their susceptibility to degradation by proteases present in the media. Enhancing the proteolytic stability of these peptides is crucial for ensuring their consistent bioactivity over the course of an experiment.

Peptides in solution, especially those with free N-terminal amines and C-terminal carboxylic acids, are prone to rapid degradation by proteases secreted by cells in culture. nih.gov Research has shown that peptides with N-terminal amines can be almost entirely degraded within 48 hours in the presence of various cell types, including mesenchymal stem cells and endothelial cells. nih.gov

Simple chemical modifications to the peptide termini can significantly reduce or eliminate this non-specific degradation, thereby enhancing the peptide's stability and ensuring its intended biological effect is maintained. nih.govacs.org These strategies are critical for obtaining reliable and reproducible results in cell-based assays.

Key strategies for enhancing stability include:

N-terminal Acetylation: Capping the N-terminal amine with an acetyl group removes the positive charge and blocks the action of aminopeptidases. This simple modification has been shown to dramatically slow peptide degradation. nih.gov

C-terminal Amidation: Converting the C-terminal carboxylic acid to an amide group neutralizes the negative charge and confers resistance to carboxypeptidases. nih.gov

A study systematically testing various terminal modifications on peptide stability in cell culture found that combining N-terminal acetylation with C-terminal amidation was a particularly effective strategy to prevent degradation. nih.gov During the synthesis of these peptides, trifluoroacetic acid (TFA) is commonly used in the final cleavage step to remove the peptide from the solid-phase resin and deprotect the amino acid side chains. nih.gov

| N-Terminus | C-Terminus | Relative Stability | Rationale |

|---|---|---|---|

| Free Amine (-NH2) | Carboxylic Acid (-COOH) | Low | Susceptible to degradation by aminopeptidases and carboxypeptidases. nih.gov |

| Acetylated (-Ac) | Carboxylic Acid (-COOH) | Increased | Blocks N-terminal degradation by aminopeptidases. nih.gov |

| Free Amine (-NH2) | Amide (-CONH2) | Increased | Blocks C-terminal degradation by carboxypeptidases. nih.gov |

| Acetylated (-Ac) | Amide (-CONH2) | High | Protects both ends of the peptide from proteolytic attack. nih.gov |

Advanced Methodologies for Studying Integrin Peptide Interactions

Quantitative Binding Assays

Quantitative binding assays are fundamental in determining the specific affinity and kinetics of a peptide for its target integrin receptor. These in vitro methods isolate the molecular interaction, providing a precise measure of the binding parameters.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure real-time biomolecular interactions. In the context of integrin-peptide studies, the purified integrin receptor is typically immobilized on the surface of a sensor chip. A solution containing the integrin binding peptide is then flowed over the surface. The binding of the peptide to the immobilized integrin causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This allows for the real-time monitoring of both the association and dissociation phases of the interaction. From the resulting sensorgram, the association rate constant (kₐ) and the dissociation rate constant (kₔ) can be calculated. The equilibrium dissociation constant (K₋), a measure of binding affinity, is then determined by the ratio of these rates (kₔ/kₐ). SPR is a powerful tool for characterizing the binding kinetics of peptides and can be used to screen and rank different peptide analogues based on their affinity for specific integrin subtypes.

Table 1: Representative Kinetic and Affinity Data from SPR Analysis of an RGD Peptide

| Parameter | Value | Description |

|---|---|---|

| Association Rate (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ | The rate at which the peptide binds to the integrin. |

| Dissociation Rate (kₔ) | 3.0 x 10⁻³ s⁻¹ | The rate at which the peptide-integrin complex decays. |

This table presents hypothetical yet representative data for a typical RGD peptide-integrin interaction as measured by SPR.

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular binding events. nih.gov The principle relies on the difference in the rotational speed of a small fluorescently-labeled molecule compared to the much larger complex it forms upon binding to a protein. nih.govresearchgate.net For integrin-peptide studies, a fluorescently-tagged version of an integrin-binding peptide (the probe) is used. nih.govacs.org When the small fluorescent probe is unbound in solution and excited with plane-polarized light, it rotates rapidly, and the emitted light is largely depolarized. acs.org Upon binding to the much larger integrin protein, the rotation of the probe is significantly slowed, resulting in a higher degree of polarization in the emitted light. nih.govacs.org

This change in polarization is directly proportional to the fraction of bound probe. FP assays are particularly useful for high-throughput screening of unlabeled compounds. nih.gov In a competitive FP assay, the ability of a non-fluorescent test compound, like Integrin Binding Peptide Trifluoroacetate (B77799), to displace the fluorescent probe from the integrin is measured. A decrease in the FP signal indicates that the test compound is competing for the binding site. rsc.org By titrating the concentration of the competitor, its inhibitory concentration (IC₅₀) can be determined. nih.gov

Table 2: Competitive FP Assay Data for an Integrin Binding Peptide

| Competitor Peptide Conc. (nM) | Fluorescence Polarization (mP) | % Inhibition |

|---|---|---|

| 0 | 110 | 0% |

| 1 | 105 | 12.5% |

| 10 | 92 | 45.0% |

| 100 | 71 | 97.5% |

Data based on findings for cRGD-NBD probe competition with c(RGDfV). rsc.org The decrease in polarization indicates displacement of the fluorescent probe.

Competitive Enzyme-Linked Immunosorbent Assays (ELISA) are a versatile and widely used method for quantifying binding interactions. researchgate.net In a typical setup for integrin-peptide binding, purified integrin receptors are immobilized onto the wells of a microtiter plate. acs.orgacs.org A known concentration of a labeled peptide (e.g., biotinylated or conjugated to an enzyme like HRP) is then added to the wells along with varying concentrations of the unlabeled test peptide. acs.org

The unlabeled peptide competes with the labeled peptide for binding to the immobilized integrin. researchgate.net After an incubation period, the wells are washed to remove unbound molecules. The amount of labeled peptide that remains bound is then quantified by detecting its label (e.g., using streptavidin-HRP and a colorimetric substrate for a biotinylated peptide). acs.org A lower signal indicates a higher binding affinity of the test peptide. This method allows for the determination of the IC₅₀ value, which reflects the concentration of the test peptide required to inhibit 50% of the labeled peptide's binding. acs.orgacs.org

Table 3: IC₅₀ Values from Competitive ELISA for Different Peptides Targeting Integrin αvβ3

| Peptide | IC₅₀ (μM) | Integrin Target |

|---|---|---|

| Knottin-RGD | 0.15 | αvβ3 |

| cyclo[RGDfK] | 0.20 | αvβ3 |

Data adapted from studies using a high-affinity biotinylated knottin-RGD peptide as the reporter ligand. acs.orgacs.org

Flow cytometry offers a powerful platform for studying the binding of peptides to integrins in their native cellular environment. nih.gov This technique measures the fluorescence of individual cells as they pass through a laser beam. nih.gov To assess peptide binding, cells that naturally express the target integrin (e.g., U87MG glioblastoma cells expressing αvβ3) are incubated with a fluorescently labeled version of the integrin-binding peptide. researchgate.net

The cells are then analyzed by the flow cytometer, and the mean fluorescence intensity (MFI) of the cell population is measured, which correlates with the amount of peptide bound to the cell surface. nih.gov To determine binding specificity and affinity, competition experiments are performed where cells are co-incubated with the fluorescent probe and increasing concentrations of an unlabeled competitor peptide. researchgate.net A reduction in the MFI indicates specific binding of the competitor to the integrin receptor. researchgate.net

Table 4: Flow Cytometry Analysis of Fluorescent Peptide Binding to U87MG Cells

| Condition | Mean Fluorescence Intensity (MFI) | Description |

|---|---|---|

| Unstained Cells (Control) | 5 | Background fluorescence. |

| Fluorescent Peptide (5 µg/mL) | 250 | Direct binding of the fluorescent peptide to cells. |

This table represents typical data from a flow cytometry experiment, showing specific, competitive binding to integrin-expressing cells. researchgate.net

Cell Adhesion and Functional Assays

Beyond quantifying direct molecular binding, it is essential to assess the functional consequences of a peptide's interaction with integrins. Cell adhesion and spreading assays provide critical insights into how these peptides influence cell behavior.

In vitro cell adhesion assays are designed to measure the ability of cells to attach to a substrate, a process primarily mediated by integrins. biologists.com These assays can be configured in several ways to test the effects of an integrin-binding peptide. For instance, to test for adhesion inhibition, microplate wells are coated with an extracellular matrix (ECM) protein like fibronectin or vitronectin, to which cells normally adhere via their integrin receptors. mdpi.com Cells are then pre-incubated with the soluble integrin-binding peptide before being seeded into the wells. The peptide competes with the ECM-coated surface for binding to the cells' integrins. After a set time, non-adherent cells are washed away, and the remaining adherent cells are stained and quantified, often by measuring the optical density. acs.org

Alternatively, to test the peptide's ability to directly promote adhesion, the peptide itself is immobilized on the plate surface. acs.orgnih.gov The ability of cells to adhere to the peptide-coated surface provides a direct measure of its function as an integrin ligand. Cell spreading, a subsequent step to initial adhesion, can also be visualized and quantified using microscopy, providing further information on the activation of downstream signaling pathways. nih.gov Studies have identified specific integrin-binding peptides, such as those for α5β1, αvβ5, and αvβ8, that are highly effective at promoting the adhesion and growth of certain cell types like brain microvascular endothelial cells. nih.gov

Table 5: Inhibition of Cell Adhesion to Fibronectin by a Competitive RGD Peptide

| Peptide Concentration (µM) | Cell Adhesion (% of Control) | % Inhibition |

|---|---|---|

| 0 (Control) | 100% | 0% |

| 1 | 85% | 15% |

| 10 | 52% | 48% |

This table illustrates how a soluble integrin-binding peptide can inhibit cell adhesion to an ECM-coated surface in a dose-dependent manner.

Cell Migration and Invasion Assays (e.g., Boyden Chamber, Wound Healing)

The migratory and invasive potential of cells is critically regulated by integrin-mediated interactions with the extracellular matrix (ECM). Assays that quantify these processes are therefore essential for evaluating the efficacy of integrin-binding peptides.

Boyden Chamber Assay: This assay, also known as a transwell migration assay, is a widely used method to assess cell migration. Cells are seeded in the upper chamber of a porous membrane, and a chemoattractant, which can be an integrin ligand, is placed in the lower chamber. The ability of an integrin-binding peptide to inhibit or promote the migration of cells through the pores to the lower chamber provides a quantitative measure of its effect on cell motility.

Wound Healing Assay: Also referred to as a scratch assay, this method provides insights into collective cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time. The presence of integrin-binding peptides can modulate this process, and their effects can be quantified by measuring the change in the wound area. For instance, studies have shown that peptides targeting specific integrins can inhibit the migration of endothelial cells, a key process in angiogenesis. nih.gov

These assays are fundamental in demonstrating how integrin-binding peptides can influence cellular functions that are dependent on adhesion and motility. rupress.org The inhibition of focal adhesion kinase (FAK) phosphorylation upon peptide binding to integrins is a key mechanism that underlies the observed reduction in cell migration. nih.gov

Angiogenesis Assays (e.g., Tube Formation, Sprouting)

Angiogenesis, the formation of new blood vessels, is a complex process heavily reliant on integrin signaling. Integrin-binding peptides are valuable tools for dissecting the roles of specific integrins in this process.

Tube Formation Assay: This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract. When cultured on a gel matrix, endothelial cells will organize into a network of tubes. The addition of integrin-binding peptides can either enhance or inhibit this process, providing a measure of their pro- or anti-angiogenic potential. For example, peptides that block certain integrin-ligand interactions have been shown to inhibit tube formation in a density-dependent manner. nih.gov

Sprouting Assay: This assay provides a more three-dimensional model of angiogenesis. Spheroids of endothelial cells are embedded in a collagen gel, and the formation of sprouts extending from the spheroid is quantified. The influence of integrin-binding peptides on the number and length of these sprouts can be evaluated to determine their impact on angiogenic sprouting. nih.gov Studies have demonstrated that specific integrin-binding peptides, in conjunction with growth factors like VEGF, can synergistically promote the formation of interconnected and lumenized vascular-like networks in 3D cultures. nih.gov

These assays are critical for understanding how integrin-binding peptides can modulate the intricate cellular behaviors that drive the formation of new blood vessels. nih.govnih.gov

Structural Elucidation Techniques for Peptide-Integrin Complexes (Non-basic compound ID)

Determining the three-dimensional structure of peptide-integrin complexes is paramount for understanding the molecular basis of their interaction and for the rational design of therapeutic agents.

X-ray Crystallography and NMR Spectroscopy (if applicable to research on interaction)

X-ray Crystallography: This powerful technique provides high-resolution atomic-level information about the structure of molecules. By crystallizing a peptide-integrin complex and analyzing the diffraction pattern of X-rays passed through the crystal, a detailed 3D model of the interaction can be generated. nih.gov This allows for the precise identification of the amino acid residues involved in the binding interface and the conformational changes that occur upon complex formation. wikipedia.org While obtaining suitable crystals of membrane proteins like integrins can be challenging, successful crystallographic studies have provided invaluable insights into how RGD and other peptides bind to the integrin headpiece. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. rsc.org For peptide-integrin interactions, NMR can be used to determine the solution structure of the bound peptide and to identify the specific atoms involved in the interaction through techniques like saturation transfer difference (STD) and transferred nuclear Overhauser effect spectroscopy (tr-NOESY). nih.govnih.gov This method is particularly useful for studying dynamic interactions and can provide information that is complementary to the static picture provided by X-ray crystallography. nih.gov

Computational Modeling and Simulation for Interaction Mechanisms

Computational approaches are increasingly used to complement experimental data and to provide a dynamic view of peptide-integrin interactions.

Molecular Docking: This computational technique predicts the preferred orientation of a peptide when it binds to an integrin receptor. By sampling a large number of possible binding poses and scoring them based on their energetic favorability, docking can provide initial models of the complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed, time-resolved view of the molecular motions and interactions within a peptide-integrin complex. nih.govnih.govplos.org By simulating the movements of atoms over time, MD can reveal the dynamic nature of the binding process, identify key interactions that stabilize the complex, and explore the conformational changes that occur upon binding. nih.govresearchgate.netresearchgate.net These simulations have been instrumental in understanding how force and ligand binding affect the conformational states of integrins. nih.govplos.org

Techniques for Observing Peptide Localization and Cellular Fate

Understanding where integrin-binding peptides localize within a cell and how they are processed is crucial for interpreting their biological effects.

Fluorescence Microscopy for Endocytosis and Intracellular Trafficking

Fluorescence microscopy is a cornerstone technique for visualizing the localization and movement of molecules within living cells.

By labeling integrin-binding peptides with fluorescent dyes, their journey from the cell surface to intracellular compartments can be tracked in real-time. nih.govresearchgate.net This allows for the study of endocytosis, the process by which cells internalize molecules from their surface, and subsequent intracellular trafficking pathways. nih.govnih.govnih.gov

Different microscopy techniques offer varying levels of resolution and are suited for different aspects of this process:

Confocal Microscopy: Provides optical sectioning to create sharp, detailed images of fluorescently labeled peptides within different cellular compartments.

Total Internal Reflection Fluorescence (TIRF) Microscopy: Is ideal for visualizing events at the cell surface, such as the initial binding of peptides to integrins and their subsequent clustering and endocytosis, with high signal-to-noise ratio. nih.gov

These imaging techniques have revealed that integrins and their bound ligands can be internalized through various endocytic pathways and trafficked to different intracellular destinations, including early endosomes, recycling endosomes, and late endosomes/lysosomes. nih.govnih.gov The specific trafficking route can influence the signaling output and the ultimate fate of the peptide-integrin complex. rupress.orgresearchgate.net

Data Tables

Table 1: Summary of Assays for Studying Integrin-Peptide Interactions

| Assay Type | Specific Assay | Primary Endpoint Measured | Relevance to Integrin-Peptide Studies |

| Cell Migration | Boyden Chamber | Number of cells migrating through a porous membrane | Quantifies the effect of peptides on chemotactic cell movement. |

| Cell Migration | Wound Healing | Rate of closure of a gap in a cell monolayer | Assesses the impact of peptides on collective cell migration. |

| Angiogenesis | Tube Formation | Formation of capillary-like structures by endothelial cells | Evaluates the pro- or anti-angiogenic potential of peptides. |

| Angiogenesis | Sprouting Assay | Outgrowth of sprouts from endothelial cell spheroids | Models the initial stages of new blood vessel formation. |

Table 2: Key Techniques for Structural and Localization Studies

| Technique | Information Provided | Application in Integrin-Peptide Research |

| X-ray Crystallography | High-resolution 3D structure of the peptide-integrin complex | Elucidates the precise atomic interactions at the binding interface. |

| NMR Spectroscopy | Solution structure and dynamics of the peptide and its interaction site | Identifies key residues involved in binding and characterizes conformational changes in solution. |

| Computational Modeling | Predicted binding modes and dynamic behavior of the complex | Provides insights into the mechanism of interaction and complements experimental data. |

| Fluorescence Microscopy | Localization and trafficking of fluorescently labeled peptides within cells | Visualizes endocytosis and the intracellular fate of peptide-integrin complexes. |

Radiotracer-Based Binding and Cellular Uptake Studies (in research models, not clinical)

Radiotracer-based methodologies are fundamental in the preclinical evaluation of integrin-binding peptides, providing quantitative insights into their interaction with target receptors and their behavior in biological systems. These studies, conducted in non-clinical research models, utilize peptides labeled with radionuclides to enable sensitive detection and measurement of binding affinity, cellular internalization, and biodistribution. Common radionuclides employed for this purpose include positron emitters for Positron Emission Tomography (PET) like Gallium-68 (⁶⁸Ga), Fluorine-18 (¹⁸F), and Copper-64 (⁶⁴Cu), as well as gamma emitters like Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT). mdpi.commdpi.com

Competitive Binding Assays

Binding affinity is a critical parameter for an integrin-targeting peptide, and it is commonly determined through in vitro competitive binding assays. researchgate.net In these experiments, a cell line known to express the target integrin, such as the αvβ3-positive U87MG human glioblastoma cell line, is incubated with a known radioligand that binds to the integrin (e.g., ¹²⁵I-echistatin). nih.govaacrjournals.org The integrin-binding peptide of interest is added in increasing concentrations to compete with the radioligand for binding to the receptors. The concentration of the peptide that inhibits 50% of the specific binding of the radioligand is determined as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity for the receptor. nih.gov

Research has shown that modifications to the peptide structure, such as multimerization (creating dimers or tetramers), can significantly enhance binding avidity. mdpi.comnih.gov For instance, studies comparing monomeric and multimeric forms of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides consistently demonstrate the superior binding of multimers. The tetrameric c(RGD) peptide [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ showed a higher integrin-binding avidity (IC50 = 16.6 ± 1.3 nM) compared to its dimeric counterpart (IC50 = 48.4 ± 2.8 nM). mdpi.com Similarly, the dimeric peptide [¹⁸F]FB-E[c(RGDyK)]₂ exhibited a higher affinity (IC50 = 2.3 ± 0.7 nM) than the monomeric version (IC50 = 3.5 ± 0.3 nM). mdpi.com

| Compound | Cell Line Model | IC50 (nM) | Reference |

|---|---|---|---|

| [¹⁸F]FB-E[c(RGDyK)]₂ (Dimer) | Human Brain Capillary Endothelial Cells (HBCECs) | 2.3 ± 0.7 | mdpi.com |

| [¹⁸F]FB-c(RGDyK) (Monomer) | Human Brain Capillary Endothelial Cells (HBCECs) | 3.5 ± 0.3 | mdpi.com |

| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer) | U87MG | 16.6 ± 1.3 | mdpi.com |

| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (Dimer) | U87MG | 48.4 ± 2.8 | mdpi.com |

| DOTA-FAPI-RGD | U87MG | 2.1 ± 0.4 | nih.gov |

| FPRGD2 | U87MG | 40.6 ± 4.6 | nih.gov |

| PRGD2 | U87MG | 70.1 ± 3.5 | nih.gov |

| ¹¹¹In-DOTA-EB-cRGDfK | U87MG | 71.7 | nih.gov |

| FPTA-RGD2 | U87MG | 144 ± 6.5 | acs.org |

Cellular Uptake and Biodistribution Studies

Cellular uptake studies are performed to quantify the internalization of the radiolabeled peptide into target cells. In vitro, this involves incubating the radiotracer with cultured cancer cells and measuring the cell-associated radioactivity over time. These studies can differentiate between membrane-bound and internalized peptides, providing insights into receptor-mediated endocytosis. nih.gov For example, in a study using A549 lung cancer cells, approximately 16.5% of [⁶⁸Ga]Ga-DOTA-E(cRGDfK)₂ was internalized after 2 hours of incubation, while 83.5% remained bound to the cell surface. nih.gov

In vivo biodistribution studies are conducted in animal models, typically mice bearing xenograft tumors that overexpress the target integrin. aacrjournals.org Following intravenous injection of the radiolabeled peptide, the amount of radioactivity accumulated in the tumor and various organs is measured at different time points. mdpi.com This data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). High tumor uptake combined with low accumulation in non-target organs and rapid clearance from the blood is desirable for a potential imaging agent. mdpi.comnih.gov

Multimeric RGD peptides have demonstrated significantly higher tumor uptake compared to their monomeric counterparts in these models. mdpi.com A biodistribution study of a ⁶⁴Cu-labeled tetrameric RGD peptide in mice with U87MG tumor xenografts showed a high and specific tumor uptake of 9.93 ± 1.05 %ID/g at 30 minutes post-injection. mdpi.com Another study found that the tumor uptake for a dimeric structure was significantly higher (2.48 ± 0.15 %ID/g at 60 minutes) compared to its monomeric form (1.56 ± 0.15 %ID/g at 60 minutes) in mice with human melanoma xenografts. mdpi.com To confirm that the observed tumor uptake is specific to the integrin receptor, blocking studies are often performed, where an excess of non-radiolabeled ("cold") peptide is co-injected with the radiotracer, which leads to a significant reduction in tumor accumulation. nih.gov

| Radiotracer | Research Model | Tumor Uptake (%ID/g) | Time Point Post-Injection | Reference |

|---|---|---|---|---|

| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer) | U87MG Xenograft | 9.93 ± 1.05 | 30 min | mdpi.com |

| ¹¹¹In-DOTA-E-[c(RGDfK)]₂ (Dimer) | Ovarian Carcinoma Xenograft | ~7.5 | 2 h | aacrjournals.org |

| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (Dimer) | MDA-MB-435 Xenograft | 3-4 | 60 min | mdpi.com |

| [¹⁸F]FBOA-Dpr-HEG-c(RGDfE) (Dimer) | M21 Melanoma Xenograft | 2.48 ± 0.15 | 60 min | mdpi.com |

| Compound 6 (Dimer) | U87MG Xenograft | 2.3 ± 0.9 | 120 min | mdpi.com |

| [¹⁸F]FBOA-Dpr-HEG-c(RGDfE) (Monomer) | M21 Melanoma Xenograft | 1.56 ± 0.15 | 60 min | mdpi.com |

| Compound 5 (Monomer) | U87MG Xenograft | 1.3 ± 0.8 | 120 min | mdpi.com |

Applications of Integrin Binding Peptide Trifluoroacetate in in Vitro and Ex Vivo Research Models

Functionalization of Biomaterials and Scaffolds for Tissue Engineering Research

In tissue engineering, the goal is to create scaffolds that not only provide structural support but also guide cells to form functional tissue. Functionalizing these scaffolds with Integrin Binding Peptide Trifluoroacetate (B77799) allows for the precise control of cell-material interactions, which is crucial for tissue regeneration. nih.govcellgs.com

The primary and most widely studied application of the RGD peptide is to promote the attachment of numerous cell types to a wide variety of materials. nih.gov Integrins, a family of cell surface receptors, recognize and bind to the RGD sequence, initiating a cascade of intracellular signals that mediate cell adhesion, spreading, and cytoskeletal organization. mdpi.comnih.gov This enhanced adhesion provides a crucial anchor for cells, which in turn often supports their subsequent survival and proliferation. frontiersin.orgoup.com

Research has demonstrated the efficacy of this approach across various biomaterials:

Polymeric Scaffolds: Microporous poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) scaffolds functionalized with RGD peptides show significantly increased adhesion rates for endothelial cells and vascular smooth muscle cells. nih.govoup.com This is critical for engineering vascular grafts and other cardiovascular tissues.

Hydrogels: Alginate and polyethylene glycol (PEG)-based hydrogels, which are inherently cell-repellent, become highly cell-adhesive when modified with RGD peptides. This modification has been shown to prevent cell apoptosis and accelerate tissue regeneration in cardiac models. nih.gov

Metallic Implants: Coating titanium surfaces with RGD peptides enhances the adhesion, coverage, and proliferation of endothelial cells, a key step in promoting the integration of implants with host tissue (osseointegration). cellgs.comecmjournal.org

Table 1: Research Findings on RGD-Mediated Cell Adhesion and Proliferation

| Biomaterial Substrate | Cell Type | Key Findings |

|---|---|---|

| Poly(lactic-co-glycolic acid) (PLGA) Nanofibers | Vascular Smooth Muscle Cells (VSMCs) | RGD co-functionalization synergistically promoted initial cell attachment and proliferation, leading to enhanced cell spreading. oup.com |

| Titanium | Endothelial Cells (ECs) | Cyclic RGD (c-RGD) coated surfaces showed significantly higher cell coverage and proliferation after 3 days compared to untreated titanium. ecmjournal.org |

| Alginate Scaffolds | Neonatal Rat Cardiac Cells | Immobilized RGD improved cell adhesion, prevented apoptosis, and accelerated cardiac tissue regeneration. nih.gov |

| Glycerol Methacrylate Hydrogels | Human Dermal Fibroblasts | Significant improvements in cell adhesion and viability were observed on hydrogels with nominal RGD concentrations of 1 µmol/g or greater. whiterose.ac.uk |

Cell migration is fundamental to tissue development, wound healing, and the integration of engineered tissues. In three-dimensional (3D) culture systems, which more closely mimic the in vivo environment, RGD peptides provide the necessary traction points for cells to move and organize. frontiersin.org Cell-matrix adhesions, or focal adhesions, are essential for cells to relocate and respond to mechanical cues from their environment. frontiersin.org

By incorporating RGD peptides into 3D hydrogels, researchers can create microenvironments that actively support cell motility:

Cancer Cell Invasion Models: Synthetic hydrogels functionalized with RGD have been used to study cancer cell migration. For instance, human glioblastoma and rat glioma cells show stimulated migration on RGD-containing hydrogels, providing a model to investigate tumor invasiveness. frontiersin.org

Vascular Network Formation: When endothelial cells are cultured in 3D hydrogels functionalized with specific integrin-binding peptides, they form robust, interconnected, and lumenized vascular-like networks. This is a critical step towards engineering pre-vascularized tissues for transplantation. nih.gov

Scaffold-Free Spheroids: The addition of soluble RGD peptide to the culture medium of human umbilical vein endothelial cell (HUVEC) spheroids has been shown to support cell-to-cell interactions and promote vasculogenesis even in the absence of a solid scaffold. nih.gov

Table 2: Examples of RGD in Promoting Cell Migration and Integration in 3D Models

| 3D Culture System | Cell Type | Observed Effect |

|---|---|---|

| Polyethylene glycol (PEG)-based Hydrogel | Human Glioblastoma Cells | RGD functionalization significantly stimulated cell migration compared to the non-functionalized hydrogel. frontiersin.org |

| Polyethylene glycol (PEG)-based Hydrogel | Rat Primary Brain Microvascular Endothelial Cells | Immobilized peptides binding to α5β1 integrin led to robust formation of interconnected vascular-like networks. nih.gov |

| Hyaluronan-based Hydrogel | Human Fetal Primary Astrocytes | RGD conjugation enhanced the interaction and spreading of astrocytes within the 3D gel matrix. tandfonline.com |

The interaction between RGD peptides and cell surface integrins does more than just anchor cells; it initiates signaling pathways that can profoundly influence cell fate and direct stem cell differentiation. mdpi.comrsc.org The physical presentation of the RGD ligand—its density, spatial arrangement, and clustering—can be precisely controlled to guide stem cells toward specific lineages. nih.govnih.gov

Key research findings include:

Nanospacing Effects: The nanoscale spacing of RGD peptides on a surface has a significant impact on mesenchymal stem cell (MSC) differentiation. For example, specific nanospacings have been shown to preferentially promote either osteogenic (bone) or adipogenic (fat) lineage commitment, independent of simple cell adhesion effects. nih.gov

Co-presentation with other Peptides: Combining RGD with other bioactive peptides can create synergistic effects. The co-presentation of RGD and peptides derived from bone morphogenetic protein-2 (BMP-2) on a substrate can stimulate the osteogenic differentiation of marrow stromal cells. scilit.comnih.gov

3D Culture Differentiation: In 3D culture systems, RGD peptides have been shown to be essential for complex differentiation processes. For example, in a 3D ovarian tissue culture model, RGD was found to stimulate theca cell differentiation from ovarian interstitial cells, which is a critical step for promoting antral follicle growth. semanticscholar.org

Table 3: Influence of RGD Presentation on Stem Cell Differentiation

| Substrate/System | RGD Presentation Detail | Stem Cell Type | Directed Outcome |

|---|---|---|---|

| Non-fouling PEG Hydrogel | Nanopatterned RGD with varied nanospacings (e.g., 37 nm vs. 87 nm) | Mesenchymal Stem Cells (MSCs) | RGD nanospacing was found to inherently regulate the lineage commitment between osteogenic and adipogenic fates. nih.gov |

| Titanium Surface | Co-presentation of RGD and a fibronectin-derived peptide (PHSRN) | Human Mesenchymal Stem Cells (hMSCs) | The specific chemical presentation of both peptides stimulated osteogenic differentiation in vitro and bone formation in vivo. nih.gov |

| RGD-modified Dextran Hydrogel (3D) | RGD immobilized in hydrogel | Ovarian Interstitial Cells | Stimulated differentiation into theca cells, promoting follicle development. semanticscholar.org |

"Smart" or "cell-responsive" biomaterials are advanced systems designed to interact dynamically with cells and respond to biological signals or external stimuli. mdpi.comnih.gov Integrin-binding peptides are key components in the design of these materials.

Examples of this advanced application include:

Enzymatically Degradable Hydrogels: Hydrogels can be crosslinked with peptides that are specifically designed to be cleaved by enzymes, such as matrix metalloproteinases (MMPs), that are secreted by cells. When RGD peptides are also incorporated, cells can adhere to the hydrogel, and as they remodel their environment, they secrete MMPs that degrade the scaffold locally. This allows for cell migration and tissue invasion in a more biomimetic fashion. mdpi.com

Photoswitchable Surfaces: Researchers have synthesized cyclic RGD peptides linked to a photoswitchable molecule. By applying light of a specific wavelength (e.g., 366 nm), the molecule changes its shape, altering the distance of the RGD peptide from the surface. This conformational change can effectively switch cell adhesion "on" or "off," allowing for dynamic, light-based control over cell attachment in real-time. scispace.com

Development of In Vitro Cell Culture Substrates

Beyond complex tissue engineering scaffolds, Integrin Binding Peptide Trifluoroacetate is invaluable for creating simplified, highly defined surfaces for fundamental cell biology research.

To understand the intricate mechanisms of cell adhesion, it is often necessary to isolate specific interactions. By grafting RGD peptides onto inert, "non-fouling" backgrounds, such as those coated with polyethylene glycol (PEG), researchers can create surfaces where the only adhesive cues are the peptides themselves. nih.gov This approach prevents the non-specific adsorption of proteins from the cell culture serum, which would otherwise complicate the interpretation of results. nih.gov

These defined surfaces allow for precise control over ligand presentation and enable studies on:

Ligand Density and Spacing: The effect of RGD surface density on the efficiency of cell attachment, integrin clustering, and the formation of focal adhesions can be systematically studied. nih.gov

Integrin-Specific Interactions: By using RGD variants that are selective for specific integrin subtypes, researchers can dissect the distinct signaling pathways activated by different receptors. nih.gov

Fundamental Mechanobiology: These model substrates are used to investigate how cells sense and respond to the mechanical properties of their environment, a field known as mechanotransduction. nih.gov By converting a bio-inert surface like polystyrene into a bioactive one, these peptides allow for the study of how integrin-ligand interactions provide survival signals that can protect cells from apoptosis. nih.gov

Investigating Integrin-Specific Cell Responses

This compound is instrumental in elucidating the specific responses of cells to integrin engagement. By presenting a soluble or substrate-bound ligand, researchers can selectively activate certain integrin pathways and observe the downstream cellular consequences.

A primary application is in the study of cell adhesion. The RGD sequence within the peptide mimics the natural ligands found in the extracellular matrix (ECM), such as fibronectin and vitronectin. ashpublications.org This allows for competitive inhibition assays to determine the role of specific integrins in cell attachment. For instance, studies have demonstrated a dose-dependent inhibitory effect of RGD peptides on the adhesion of human umbilical vein endothelial cells (HUVECs) to fibronectin and vitronectin. ashpublications.org At a concentration of 500 μg/mL, RGDS peptide inhibited HUVEC adhesion to fibronectin by 61% and to vitronectin by 84%. ashpublications.org This competitive binding helps to identify the integrin subtypes predominantly involved in adhesion to different ECM components.

Beyond simple attachment, these peptides are used to probe more complex cellular behaviors like migration. Research has shown that soluble RGD peptides can, under certain conditions, increase the rate of cell migration by facilitating the dynamic dissociation of integrin receptors from the immobilized ligand. nih.gov For example, the migration rate of HT1080 fibrosarcoma cells was observed to increase with the concentration of a linear RGD peptide, reaching a maximum rate at 100 μM. nih.gov

It is important to note that the trifluoroacetate (TFA) counter-ion present in the peptide preparation can influence cell behavior. Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM to 100 nM. nih.govgenscript.com.cn This highlights the necessity of appropriate controls in experiments using trifluoroacetate salts of peptides to distinguish the effects of the peptide itself from those of the counter-ion.

Table 1: Effect of RGD Peptides on Cell Adhesion This table is interactive. You can sort and filter the data.

| Cell Line | ECM Protein | RGD Peptide Concentration | Inhibition of Adhesion (%) |

|---|---|---|---|

| HUVEC | Fibronectin | 500 µg/mL | 61% ashpublications.org |

| HUVEC | Vitronectin | 500 µg/mL | 84% ashpublications.org |

| HT1080 | RGD-coated substrate | 250 µM | Observed nih.gov |

| HT1080 | RGD-coated substrate | 500 µM | Observed nih.gov |

Tools for Studying Cellular Signaling and Adhesion Dynamics

This compound serves as a valuable tool for dissecting the intricate signaling pathways and dynamic processes that govern cell adhesion.

Probing Integrin-Mediated Signaling Pathways

Upon binding to integrins, these peptides can trigger intracellular signaling cascades that regulate a multitude of cellular functions. A key signaling molecule activated downstream of integrin engagement is Focal Adhesion Kinase (FAK). RGD peptides have been shown to modulate the activity of FAK. For example, treatment of Ocy454 osteocytic cells with the RGD-containing peptide cilengitide was found to block FAK activity. researchgate.net Similarly, in an in vivo model of lung inflammation, the administration of an RGDS peptide inhibited the lipopolysaccharide-induced phosphorylation of FAK in lung tissue. researchgate.net